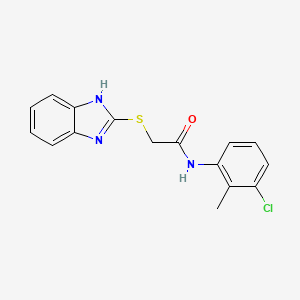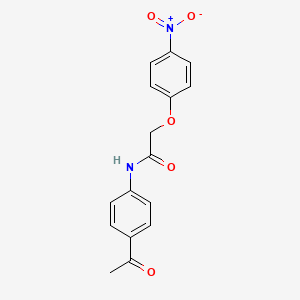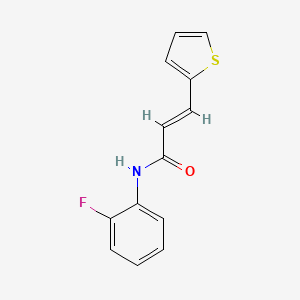![molecular formula C18H16F3N3O B5598608 N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5598608.png)
N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinamine derivatives, including N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine, typically involves cyclization reactions of suitable precursors. For instance, a study by Ouyang et al. (2016) described a rapid synthetic method for a closely related compound through a three-step process including substitution, nucleophilic substitution reaction, and reduction, starting from commercially available precursors (Ouyang et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine and its derivatives have been explored in various synthetic pathways and their potential applications in medicinal chemistry. For instance, its structural analogs have been synthesized through reactions involving derivatives of methyl 2-isothiocyanatobenzoate, leading to a variety of quinazolinones with potential for further chemical modification and exploration of biological activities (Dean & Papadopoulos, 1982).
Biological Activities and Applications
Antimicrobial Properties
Novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, synthesized from related compounds, demonstrated significant antimicrobial activity, indicating the potential of quinazolinamine derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Hypolipidemic Activities
Quinazolinamines and their derivatives have shown hypolipidemic activities in animal models, suggesting their utility in treating lipid disorders. Compounds bearing certain substituents exhibited significant reductions in triglyceride and total cholesterol levels (Kurogi et al., 1996).
Antioxidant Properties
Derivatives of quinazolinamines have been evaluated for their antioxidant properties, indicating the importance of hydroxyl and methoxy groups for enhancing antioxidant activity. These findings suggest their potential application in oxidative stress-related diseases (Mravljak et al., 2021).
Analgesic and Anti-inflammatory Activities
Research on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones has shown promising analgesic and anti-inflammatory properties, with some compounds demonstrating higher potency compared to standard drugs, offering potential for new therapeutic agents (Alagarsamy et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c1-25-13-6-4-5-12(11-13)9-10-22-16-14-7-2-3-8-15(14)23-17(24-16)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDFUGJPTWPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598558.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)
![2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)
![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)
![3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5598600.png)
![4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5598601.png)
![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-3-oxopropyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5598616.png)
![[2-(benzoylhydrazono)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B5598618.png)